molecular formula C12H3Cl5O2 B3066462 1,2,4,8,9-Pentachlorodibenzo-p-dioxin CAS No. 82291-38-1

1,2,4,8,9-Pentachlorodibenzo-p-dioxin

Cat. No.: B3066462
CAS No.: 82291-38-1
M. Wt: 356.4 g/mol
InChI Key: KLLFLRKEOJCTGC-UHFFFAOYSA-N
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Description

1,2,4,8,9-Pentachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents. These compounds are known for their persistence in the environment and their potential toxic effects. They are often produced as by-products in various industrial processes, including the manufacture of organochlorides, the bleaching of paper, and the incineration of waste .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4,8,9-Pentachlorodibenzo-p-dioxin can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzo-p-dioxin under controlled conditions. The reaction typically requires the presence of a chlorinating agent, such as chlorine gas, and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the dibenzo-p-dioxin structure .

Industrial Production Methods

Industrial production of this compound often occurs unintentionally as a by-product during the manufacture of other chlorinated compounds. For example, it can be formed during the production of herbicides, pesticides, and other organochlorine chemicals. Additionally, it can be generated during the incineration of chlorine-containing waste materials .

Chemical Reactions Analysis

Types of Reactions

1,2,4,8,9-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher chlorinated dioxins, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

1,2,4,8,9-Pentachlorodibenzo-p-dioxin has several scientific research applications:

Mechanism of Action

1,2,4,8,9-Pentachlorodibenzo-p-dioxin exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

1,2,4,8,9-Pentachlorodibenzo-p-dioxin is part of a larger group of chlorinated dibenzo-p-dioxins (CDDs). Similar compounds include:

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects.

Properties

IUPAC Name

1,2,4,8,9-pentachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O2/c13-4-1-2-7-11(8(4)16)19-12-9(17)5(14)3-6(15)10(12)18-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLFLRKEOJCTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074109
Record name 1,2,4,8,9-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82291-38-1
Record name 1,2,4,8,9-Pentachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,8,9-Pentachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,8,9-PENTACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKB2VLW475
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,8,9-Pentachlorodibenzo-p-dioxin
Reactant of Route 2
1,2,4,8,9-Pentachlorodibenzo-p-dioxin
Reactant of Route 3
1,2,4,8,9-Pentachlorodibenzo-p-dioxin
Reactant of Route 4
1,2,4,8,9-Pentachlorodibenzo-p-dioxin
Reactant of Route 5
1,2,4,8,9-Pentachlorodibenzo-p-dioxin
Reactant of Route 6
1,2,4,8,9-Pentachlorodibenzo-p-dioxin

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